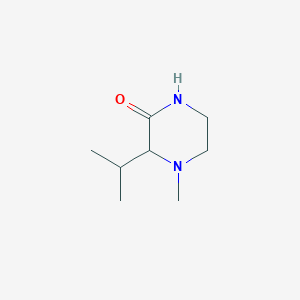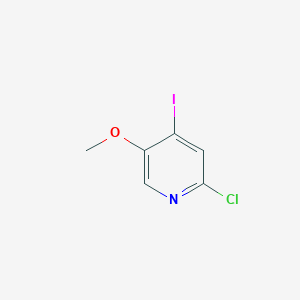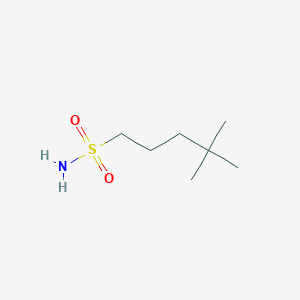![molecular formula C14H15ClN4S B1433387 6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 1334498-25-7](/img/structure/B1433387.png)
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
Descripción general
Descripción
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione (CPDT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various research fields. CPDT is a heterocyclic compound that has a unique chemical structure, which makes it an interesting target for research. CPDT is a versatile molecule that can be used for a variety of purposes, including the synthesis of other compounds, as a catalyst for chemical reactions, and for its potential medicinal properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of various derivatives related to "6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione" involves multi-step protocols that yield these compounds in good yields. Techniques such as HRMS, IR, 1H, and 13C NMR experiments play a crucial role in assigning the products' structures, ensuring the accuracy of the synthetic processes and the identity of the compounds produced (Wujec & Typek, 2023).
Antimicrobial and Antitumor Activities
Research has shown that derivatives of the specified chemical structure exhibit significant biological activities, including antimicrobial and antitumor effects. For instance, certain piperazinylthienylpyridazine derivatives have been prepared and evaluated for their anti-inflammatory activity, demonstrating potential therapeutic applications (Refaat, Khalil, & Kadry, 2007). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, indicating their application as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Docking and In Vitro Studies
Molecular docking studies and in vitro antimicrobial evaluations of piperazine and triazolo-pyrazine derivatives have been conducted to explore their potential as antimicrobial agents. These studies reveal the antimicrobial efficacy of these compounds against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial drugs (Patil et al., 2021).
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are often involved in interactions with various receptors such as serotonin (5-ht) and dopamine (d2) receptors .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Propiedades
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c15-11-3-1-2-4-12(11)18-7-9-19(10-8-18)13-5-6-14(20)17-16-13/h1-6H,7-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJAGAPQKFNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=S)C=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



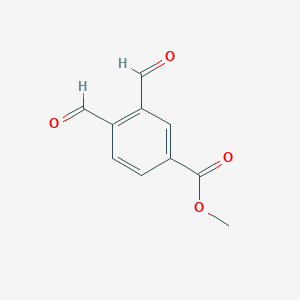

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)
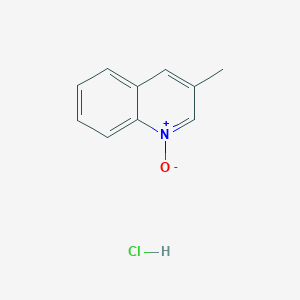
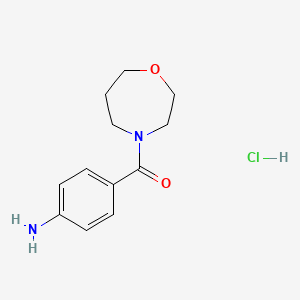
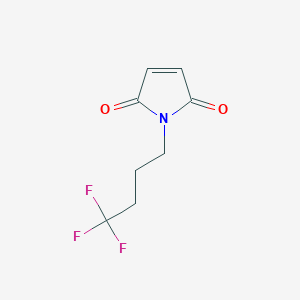
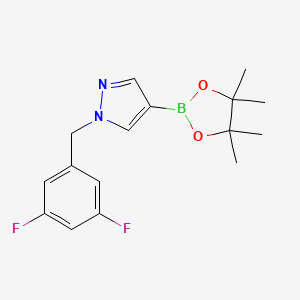
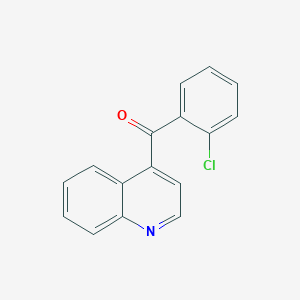
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)
